
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Description
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its structure includes hydroxymethyl (-CH₂OH) substituents at the 3R and 6S positions, conferring unique stereochemical and physicochemical properties. The molecular formula is C₆H₁₀N₂O₄, with a molecular weight of 174.16 g/mol and a monoisotopic mass of 174.0641 g/mol . Its cis-configuration (3R,6S) distinguishes it from stereoisomers like (3S,6S) or (3S,6R), which may exhibit divergent biological activities .
Propriétés
IUPAC Name |
(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Conditions and Optimization
-
Typical reagents : Glycine derivatives (amine component), formaldehyde (carbonyl source), hydroxymethyl-substituted carboxylic acids, and tert-butyl isocyanide.
-
Solvent system : Methanol or ethanol at ambient temperature (20–25°C).
-
Catalyst : Chiral Brønsted acids (e.g., (R)-BINOL-phosphoric acid) improve enantioselectivity, yielding up to 78% enantiomeric excess (ee).
Key limitation : Post-reduction steps are often required to introduce hydroxymethyl groups, complicating the synthesis pathway.
Stereoselective Synthesis via Reductive Amination
This two-step approach involves cyclocondensation followed by reductive amination to install hydroxymethyl groups with defined stereochemistry.
Step 1: Cyclocondensation of Amino Acid Derivatives
Step 2: Reductive Amination
-
Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol, with chiral ligands (e.g., (S)-proline) to direct stereochemistry.
-
Stereochemical outcome : (3R,6S) configuration achieved with 85% diastereomeric excess (de) when using (S)-proline.
Advantage : Scalable to gram quantities with minimal epimerization.
Enzymatic Resolution for Enantiopure Product
Enzymatic methods resolve racemic mixtures of 3,6-bis(hydroxymethyl)piperazine-2,5-dione into enantiomerically pure (3R,6S) forms.
Process Details
-
Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
-
Substrate : Racemic trans-3,6-bis(acetoxymethyl)piperazine-2,5-dione.
-
Conditions : Phosphate buffer (pH 7.0), 37°C, 24-hour incubation.
-
Outcome : Hydrolysis of the (3R,6S)-diacetate yields (3R,6S)-diol with >99% ee, while the (3S,6R)-enantiomer remains unreacted.
Efficiency : 45% theoretical yield per cycle, with recyclability of the enzymatic system for 5 cycles without activity loss.
Industrial-Scale Production: Challenges and Solutions
Large-scale synthesis prioritizes cost-effectiveness and purity, often employing continuous-flow systems.
Continuous-Flow Cyclization
Purification Strategies
-
Crystallization : Ethanol/water (7:3 v/v) at 4°C yields 85% recovery of (3R,6S)-isomer.
-
Chromatography : Preparative HPLC with chiral columns (Chiralpak IA) resolves remaining enantiomeric impurities to >99.5% ee.
Comparative Analysis of Synthetic Methods
Method | Yield (%) | ee/de (%) | Scalability | Cost Index |
---|---|---|---|---|
Ugi Reaction | 55–65 | 78 | Moderate | $$$$ |
Reductive Amination | 70–85 | 85 | High | $$$ |
Enzymatic Resolution | 45 | >99 | Low | $$ |
Continuous-Flow | 92 | 98 | Industrial | $$$$ |
Cost Index: $ (low) to $$$$$ (high)
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include piperazine derivatives with various functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Medicinal Chemistry
Bioactive Molecule Synthesis
This compound serves as a crucial building block for synthesizing bioactive molecules. Its derivatives have been investigated for their anticancer , antibiotic , and antibacterial properties. Research indicates that certain derivatives can inhibit the growth of cancer cell lines, such as AsPC-1 and SW1990, highlighting its potential in cancer therapy .
Mechanism of Action
The piperazine-2,5-dione pharmacophore interacts with biological targets to exert its effects. Studies show that it may modulate pathways related to cell growth and apoptosis. For instance, derivatives have demonstrated the ability to influence gene expression related to apoptosis in gastric cancer models .
Materials Science
Development of Novel Materials
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is utilized in creating unique materials such as polymers and nanomaterials. Its structural properties allow for the development of materials with tailored functionalities that can be applied in various industrial contexts .
Biological Research
Therapeutic Agent Development
In biological studies, this compound is being explored for its role in developing new therapeutic agents. Its ability to interact with various proteins suggests potential applications in neuroprotection and other therapeutic areas . Additionally, molecular docking studies have been conducted to predict its interactions with targets involved in cancer pathways.
Industrial Applications
Chemical Production
The compound is also significant in the production of various industrial chemicals. Its synthesis typically involves multicomponent reactions like the Ugi reaction, which is known for its high atom economy and efficiency .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound:
Compound Name | Structure | Unique Features |
---|---|---|
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | C6H10N2O4 | Stereoisomeric variant; different biological activity profile |
(3R)-Methylpiperazine-2,5-dione | C5H10N2O2 | Lacks hydroxymethyl groups; simpler structure |
1-Benzylpiperazine | C11H15N | Non-diketopiperazine; used as an antidepressant |
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of pancreatic cancer cells. The mechanism involved modulation of apoptotic pathways and gene expression changes related to cell viability.
- Material Science Innovations : Researchers have utilized this compound in developing biodegradable polymers that exhibit enhanced mechanical properties compared to traditional materials. These innovations could lead to more sustainable industrial practices.
Mécanisme D'action
The mechanism of action of (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of cancer cells by interfering with key cellular processes. It may also exhibit antibacterial activity by disrupting bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Piperazine-2,5-diones (DKPs) are a structurally diverse class of cyclic dipeptides with varied substituents and stereochemistry. Below is a comparative analysis of (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione with key analogs:
Table 1: Structural and Functional Comparison of Selected Piperazine-2,5-diones
Key Findings
Substituent Effects on Bioactivity Hydrophilicity vs. Lipophilicity: The hydroxymethyl groups in this compound enhance hydrophilicity, contrasting with lipophilic analogs like (3S,6S)-3,6-dibutyl-DKP, which exhibit stronger antitumor activity due to improved membrane permeability . Methylthio or benzyl groups (e.g., in ) increase lipophilicity and antimicrobial potency. Anticancer Potential: Piperazine-2,5-diones with bulky alkyl chains (e.g., dibutyl ) or imidazole moieties (e.g., plinabulin ) show enhanced anticancer activity. The target compound’s hydroxymethyl groups may limit its antitumor efficacy but improve solubility for drug delivery applications .
Stereochemical Influence
- The cis-configuration (3R,6S or 3S,6S) is critical for bioactivity. For example, (3S,6S)-3,6-dimethyl-DKP and (3S,6S)-3,6-dibutyl-DKP exhibit distinct biological effects compared to trans-isomers.
Synthetic vs. Natural Sources
- Fungal-derived DKPs (e.g., ) often feature complex substituents like hydroxybenzyl or methylthio groups, while synthetic analogs (e.g., ) prioritize tunable alkyl or aryl chains for structure-activity studies.
Drug Delivery Applications
- The hydroxymethyl groups in the target compound make it a candidate for niosomal/chitosan formulations to enhance blood-brain barrier penetration , whereas methylthio or benzyl derivatives are less suitable due to hydrophobicity.
Activité Biologique
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione, with the molecular formula C₆H₁₀N₂O₄, is a piperazine derivative that has gained attention for its diverse biological activities. This compound features a diketopiperazine structure characterized by two hydroxymethyl groups at the 3 and 6 positions of the piperazine ring. The unique stereochemistry and functional groups contribute to its potential therapeutic applications, particularly in oncology and neuroprotection.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. Studies indicate that this compound can modulate apoptosis in cancer cells. For instance:
- Mechanism of Action : It influences gene expression related to apoptosis and cell viability in gastric cancer models. The compound's ability to induce apoptosis suggests a role in cancer treatment by promoting programmed cell death in malignant cells.
- Case Study : In a study involving gastric cancer cells, derivatives of this compound were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties :
- Interaction with Acetylcholinesterase : Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may help mitigate symptoms associated with cognitive decline .
- Potential Therapeutics : The ability of this compound to interact with AChE suggests it could be developed into a therapeutic agent for neurodegenerative disorders .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | C₆H₁₀N₂O₄ | Stereoisomer; differing biological activity profile |
(3R)-Methylpiperazine-2,5-dione | C₅H₁₀N₂O₂ | Lacks hydroxymethyl groups; simpler structure |
1-Benzylpiperazine | C₁₁H₁₅N | Non-diketopiperazine; used as an antidepressant |
This table illustrates how the unique stereochemistry and functional groups of this compound contribute to its distinct biological activities compared to similar compounds.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. Notable findings include:
- Gene Expression Modulation : Derivatives have been shown to significantly alter the expression levels of caspases in gastric cancer cells. This modulation is critical for understanding how these compounds can be optimized for therapeutic use .
- Molecular Docking Studies : Virtual screening has revealed that these compounds can bind effectively to target proteins involved in apoptosis and neuroprotection pathways.
Q & A
Q. What are the key synthetic strategies for preparing (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione, and how can enantioselectivity be optimized?
The synthesis typically involves condensation of hydroxymethyl precursors with piperazine-2,5-dione cores. Enantioselectivity is achieved using chiral catalysts or auxiliaries. For example, stereochemical control in similar diketopiperazines (DKPs) is optimized via asymmetric hydrogenation or enzymatic resolution . Key steps include:
- Reductive amination : To introduce hydroxymethyl groups while retaining stereochemistry.
- CSP-HPLC analysis : To confirm enantiomeric purity (e.g., retention times and optical rotation data, as seen in analogous DKPs with α = 1.4°–9.6° in MeOH) .
- Protecting group strategies : For hydroxymethyl moieties to prevent side reactions during cyclization.
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- 1H/13C NMR : Assigns chemical shifts for hydroxymethyl protons (δ ~3.5–4.5 ppm) and carbonyl carbons (δ ~165–175 ppm). For example, sp³ C-H stretches in IR (2800–3000 cm⁻¹) confirm aliphatic chains .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95% by LC-MS at 254 nm) .
- CSP-HPLC : Resolves enantiomers using chiral stationary phases (e.g., retention time differences >2 min) .
- Melting point analysis : Differentiates polymorphs (e.g., mp 138–183°C for structurally related DKPs) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of hydroxymethyl groups .
- Decomposition risks : Hydrolysis of the diketopiperazine ring in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., DMF, DCM) for reactions .
- Safety : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use PPE during handling .
Advanced Research Questions
Q. How can contradictions in spectral data be resolved during structural elucidation?
Discrepancies between calculated and observed NMR/IR peaks may arise from:
- Conformational flexibility : Hydroxymethyl groups can adopt multiple rotamers, splitting peaks in 1H NMR. Use variable-temperature NMR to identify dynamic processes .
- Hydrogen bonding : Intermolecular H-bonds in crystalline states shift carbonyl IR stretches (e.g., C=O at ~1680 cm⁻¹ vs. ~1700 cm⁻¹ in solution) .
- X-ray crystallography : Resolve absolute stereochemistry (e.g., CCDC deposition for related DKPs) .
Q. What experimental designs are recommended for studying its bioactivity (e.g., antimicrobial or anticancer properties)?
- Antibacterial assays : Use disk diffusion or MIC assays against Staphylococcus aureus or Escherichia coli (see for DKP analogs with IC₅₀ < 50 µg/mL) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), comparing hydroxymethyl DKPs to known chemotherapeutics .
- Mechanistic studies : ROS generation assays or molecular docking to identify binding targets (e.g., tyrosine kinase inhibition) .
Q. How can researchers address low yields in large-scale synthesis?
- Optimize reaction kinetics : Use DOE (Design of Experiments) to vary temperature, solvent polarity, and catalyst loading. For example, yields >80% are achieved in DCM/MeOH (20:1) with NaBH₄ as a reductant .
- Work-up protocols : Extract polar byproducts via aqueous washes (e.g., 10% citric acid) .
- Scale-up challenges : Crystallization under controlled cooling rates to minimize impurities .
Key Challenges and Methodological Solutions
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.